N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, also known as PDE5 inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor involves the inhibition of the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this compound, this compound inhibitor increases the levels of cGMP, leading to the relaxation of the smooth muscle cells and the dilation of the blood vessels, which in turn increases blood flow to the penis and lungs.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound inhibitor include the relaxation of smooth muscle cells in the blood vessels, leading to increased blood flow to the penis and lungs. This results in improved erectile function and reduced symptoms of pulmonary arterial hypertension. This compound inhibitor has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor in lab experiments include its well-established mechanism of action and its ability to selectively target the enzyme phosphodiesterase type 5. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor. These include the investigation of its potential use in the treatment of other diseases, such as heart failure and stroke, as well as the development of new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound inhibitor and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, this compound, or this compound inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the inhibition of the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate and improved blood flow to the penis and lungs. While there are advantages and limitations to its use in lab experiments, there are also many future directions for its research and development, including the investigation of its potential use in the treatment of other diseases and the development of new formulations and delivery methods.
Synthesemethoden
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor involves several steps, including the reaction of 2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetic acid with N,N-diethylethylenediamine, followed by the addition of acetic anhydride and the purification of the resulting product. The chemical structure of this compound inhibitor has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a critical role in the relaxation of smooth muscle cells in the blood vessels. By inhibiting this compound, this compound inhibitor increases the levels of cGMP, leading to the relaxation of the smooth muscle cells and the dilation of the blood vessels, which in turn increases blood flow to the penis and lungs.
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-12-23-19(25)16-10-8-7-9-15(16)17(21-23)14-18(24)20-11-13-22(5-2)6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHYBNDVSLFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.